4-(2-iso-Propylphenyl)-1-buten-4-ol
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Overview
Description
4-(2-iso-Propylphenyl)-1-buten-4-ol is an organic compound that belongs to the class of alcohols It features a butenyl group attached to a phenyl ring substituted with an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-iso-Propylphenyl)-1-buten-4-ol can be achieved through several methods. One common approach involves the alkylation of 2-isopropylphenyl magnesium bromide with 4-buten-1-ol under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran and is conducted under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel can be employed to facilitate the coupling reactions. The process is optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
4-(2-iso-Propylphenyl)-1-buten-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the butenyl group can be reduced to form a saturated alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.
Major Products Formed
Oxidation: 4-(2-iso-Propylphenyl)-1-buten-4-one
Reduction: 4-(2-iso-Propylphenyl)-1-butanol
Substitution: Various substituted phenyl derivatives depending on the reagent used.
Scientific Research Applications
4-(2-iso-Propylphenyl)-1-buten-4-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 4-(2-iso-Propylphenyl)-1-buten-4-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenyl ring and isopropyl group contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(2-iso-Propylphenyl)-1-butanol: Similar structure but with a saturated butyl group instead of a butenyl group.
4-(2-iso-Propylphenyl)-1-buten-4-one: An oxidized form with a ketone group.
2-iso-Propylphenol: Lacks the butenyl group but shares the isopropyl-substituted phenyl ring.
Uniqueness
4-(2-iso-Propylphenyl)-1-buten-4-ol is unique due to the presence of both a hydroxyl group and a butenyl group, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in synthetic chemistry and industrial applications.
Properties
IUPAC Name |
1-(2-propan-2-ylphenyl)but-3-en-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-4-7-13(14)12-9-6-5-8-11(12)10(2)3/h4-6,8-10,13-14H,1,7H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYGCLRIWFROCGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1C(CC=C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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